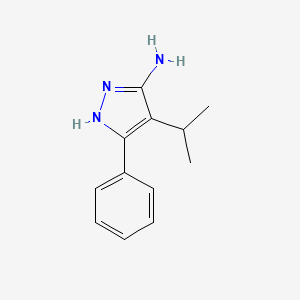
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-fenil-4-isopropil-1H-pirazol es un compuesto que pertenece a la familia de los pirazoles, conocida por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal. Los pirazoles son compuestos heterocíclicos que contienen un anillo de cinco miembros con dos átomos de nitrógeno adyacentes. La presencia de un grupo amino en la posición 5 y un grupo isopropil en la posición 4 hace que este compuesto sea particularmente interesante para diversas aplicaciones químicas y biológicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Amino-3-fenil-4-isopropil-1H-pirazol típicamente involucra la reacción de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de p-isopropilbenzoilacetonitrilo con fenilhidrazina en etanol bajo condiciones de reflujo . Esta reacción lleva a la formación del derivado de pirazol deseado a través de ciclización y posterior aminación.
Métodos de Producción Industrial
En entornos industriales, la producción de 5-Amino-3-fenil-4-isopropil-1H-pirazol puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, la implementación de principios de química verde, como el reciclaje de solventes y la minimización de residuos, puede hacer que el proceso sea más sostenible .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Amino-3-fenil-4-isopropil-1H-pirazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado para formar los óxidos de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como haluros de alquilo y cloruros de acilo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen óxidos de pirazol, derivados de hidrazina y varios pirazoles sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
5-Amino-3-fenil-4-isopropil-1H-pirazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: El compuesto se utiliza en la producción de agroquímicos y tintes
Mecanismo De Acción
El mecanismo de acción de 5-Amino-3-fenil-4-isopropil-1H-pirazol involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede actuar como un inhibidor o un activador, dependiendo del objetivo y la vía biológica específica involucrada. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a efectos posteriores en la señalización celular y la proliferación .
Comparación Con Compuestos Similares
Compuestos Similares
3-Amino-4,5-dihidro-1-fenilpirazol: Similar en estructura pero carece del grupo isopropil.
5-Amino-3-(4-metilfenil)-1-fenilpirazol: Contiene un grupo metilo en lugar de un grupo isopropil
Singularidad
5-Amino-3-fenil-4-isopropil-1H-pirazol es único debido a la presencia del grupo isopropil en la posición 4, lo que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede mejorar su afinidad de unión a ciertos objetivos moleculares y mejorar sus propiedades farmacocinéticas .
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
5-phenyl-4-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H3,13,14,15) |
Clave InChI |
SEKWAKRNTBHSDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(NN=C1N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



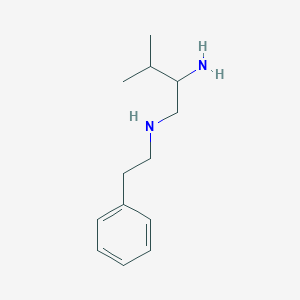
![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
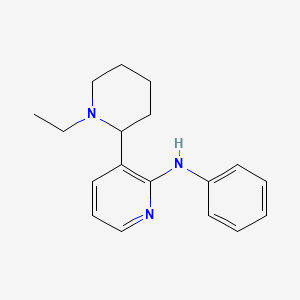
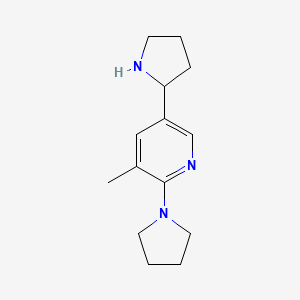


![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride](/img/structure/B11821251.png)


![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
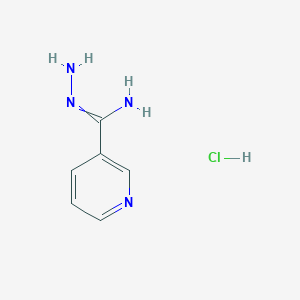
![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)

